ethyl 2-(2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate
Description
. This compound is characterized by its complex structure, which includes a benzimidazole ring, an ethylthio group, and a dimethylphenoxy group.
Properties
IUPAC Name |
ethyl 2-[2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-4-25-20(24)14-23-19-8-6-5-7-18(19)22-21(23)27-12-11-26-17-10-9-15(2)16(3)13-17/h5-10,13H,4,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHYBGNYICWOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
ethyl 2-(2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 2-(2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate exhibit promising anticancer properties. For instance, research on related benzodiazole derivatives has shown their potential to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Enzyme Inhibition Studies
The compound may also possess enzyme inhibitory activity. Similar structures have been investigated for their ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM) . The inhibition of these enzymes could lead to significant therapeutic advancements.
Molecular Docking Studies
Molecular docking studies are crucial for understanding how this compound interacts with biological targets. These studies help predict binding affinities and elucidate the mechanism of action at the molecular level. For example, docking simulations have been employed to study interactions between similar compounds and DNA or protein targets, which can provide insights into their potential as therapeutic agents .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for its development as a drug candidate. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) are vital to assess its viability in clinical settings. Compounds with favorable ADME profiles are more likely to succeed in further development stages.
Case Study: Anticancer Efficacy
A notable case study involved the synthesis and evaluation of benzothiazole derivatives that demonstrated significant anticancer activity against various cancer cell lines. The study highlighted the importance of structural modifications on biological activity, suggesting that similar modifications on this compound could enhance its efficacy against cancer cells .
Case Study: Enzyme Inhibition
Another research effort focused on synthesizing sulfonamide derivatives with similar frameworks to investigate their enzyme inhibitory potential. The findings indicated that structural variations could lead to enhanced inhibition of target enzymes relevant for T2DM treatment. This suggests that this compound may also be explored for similar therapeutic applications .
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially leading to biological effects. The ethylthio and dimethylphenoxy groups may also contribute to the compound’s activity by enhancing its binding affinity or stability .
Comparison with Similar Compounds
ethyl 2-(2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate can be compared with similar compounds such as Methyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate. While both compounds share a similar core structure, the presence of different substituents (ethyl vs. methyl) can lead to variations in their chemical properties and biological activities. This uniqueness makes this compound a valuable compound for further research and development.
Biological Activity
Ethyl 2-(2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate is a complex organic compound that has attracted attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C19H22N2OS
- Molecular Weight : 326.46 g/mol
- InChI Key : ZSRAUQXTGSOKCD-UHFFFAOYSA-N
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Klebsiella pneumoniae and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance, it has shown promising activity against HCT-116 cancer cells with an IC50 value indicating moderate cytotoxicity. The compound's ability to inhibit RNA polymerase I and II suggests a mechanism that may involve the suppression of oncogene expression and rRNA synthesis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers and symptoms comparable to established anti-inflammatory drugs. The strategic design of the benzodiazole moiety appears to play a crucial role in mediating these effects .
Study 1: Antimicrobial Efficacy
A study published in Drug Target Insights evaluated the antimicrobial efficacy of various derivatives of benzodiazole compounds, including this compound. Results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
Study 2: Anticancer Activity
In a comparative analysis of several benzodiazole derivatives against cancer cell lines, this compound showed notable cytotoxic effects on HCT-116 cells. The study concluded that further exploration into its mechanism could yield valuable insights for cancer therapy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
